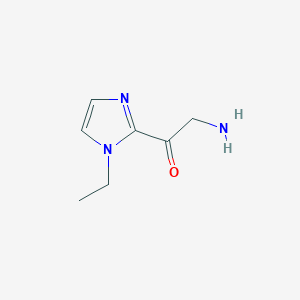
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different applications.
Industrial Production Methods
Industrial production of imidazole derivatives often involves large-scale synthesis using similar cyclization reactions. The choice of catalysts and reaction conditions can vary depending on the desired substitution pattern and functional group compatibility. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino and ethanone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of imidazole-based compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, making it a potential ligand for metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, influencing various biological processes. The exact mechanism depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one
- 2-(1H-Imidazol-1-yl)ethanol
Uniqueness
2-Amino-1-(1-ethyl-1H-imidazol-2-yl)ethan-1-one is unique due to its specific substitution pattern on the imidazole ring, which can influence its chemical reactivity and biological activity. The presence of the amino and ethanone groups provides additional sites for chemical modification, making it a versatile intermediate for the synthesis of various derivatives.
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
2-amino-1-(1-ethylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-4-3-9-7(10)6(11)5-8/h3-4H,2,5,8H2,1H3 |
InChI-Schlüssel |
YYVOQBCMMSCROT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CN=C1C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


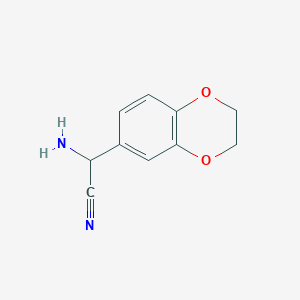
![6-Benzyl-4-chloro-2-(chloromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13173162.png)

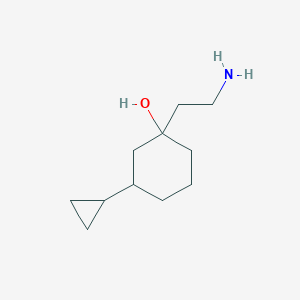

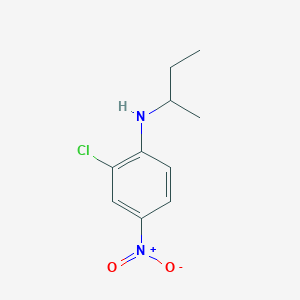
(propan-2-yl)amine](/img/structure/B13173182.png)
![ethyl N-[(1S,2S)-1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate](/img/structure/B13173187.png)
![2-Azabicyclo[3.2.2]nonane](/img/structure/B13173190.png)

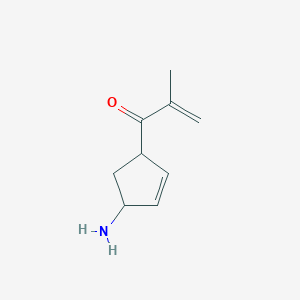
![(2S)-2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B13173222.png)


